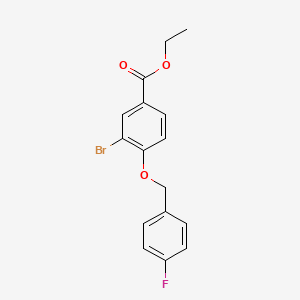
Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a 4-fluorobenzyl group attached through an oxygen atom at the fourth position of the benzoate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate typically involves the following steps:
Bromination: The starting material, ethyl benzoate, undergoes bromination to introduce a bromine atom at the third position. This is usually achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Etherification: The brominated intermediate is then reacted with 4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the preparation of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism would involve interaction with biological targets, potentially inhibiting or activating specific pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a 4-fluorobenzyl group.
Ethyl 3-bromo-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a 4-fluorobenzyl group.
Uniqueness: Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate is unique due to the presence of both bromine and 4-fluorobenzyl groups, which can impart distinct reactivity and properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H14BrFO3 |
|---|---|
Molekulargewicht |
353.18 g/mol |
IUPAC-Name |
ethyl 3-bromo-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H14BrFO3/c1-2-20-16(19)12-5-8-15(14(17)9-12)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
GHWIIASXPQDHDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


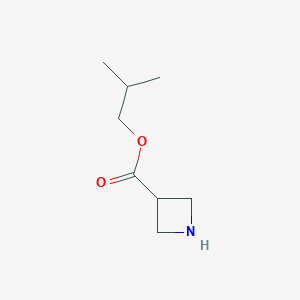

![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)

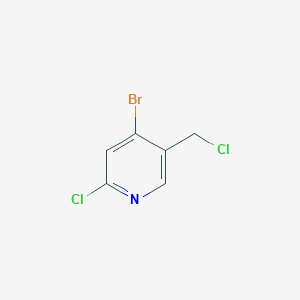
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)
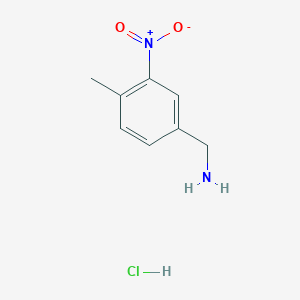
![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
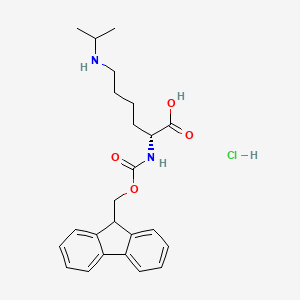
![tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B13010030.png)
![5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13010039.png)
![Bicyclo[3.1.1]heptane-1,5-diamine](/img/structure/B13010042.png)

